molecular formula C26H24ClNO4 B12313100 N-Fmoc-N-methyl-3-chloro-L-homophenylalanine

N-Fmoc-N-methyl-3-chloro-L-homophenylalanine

Cat. No.: B12313100
M. Wt: 449.9 g/mol
InChI Key: QXJMWPHIYLKJFP-UHFFFAOYSA-N
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Description

N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a chlorine atom attached to the homophenylalanine backbone. This compound is primarily used in peptide synthesis and serves as a building block for the development of various peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-methyl-3-chloro-L-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Methylation: The protected amino acid is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Chlorination: The final step involves the introduction of the chlorine atom. This can be achieved through various chlorination agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-methyl-3-chloro-L-homophenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HBTU or DIC.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Deprotection: Free amino acid derivatives.

    Coupling: Formation of peptide bonds leading to dipeptides or longer peptide chains.

Scientific Research Applications

N-Fmoc-N-methyl-3-chloro-L-homophenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in solid-phase peptide synthesis (SPPS) for the development of novel peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: Contributes to the design of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The methyl and chlorine groups can influence the compound’s reactivity and interaction with other molecules, thereby affecting the overall synthesis process. The molecular targets and pathways involved are typically related to the specific peptides or proteins being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-3-chloro-L-phenylalanine
  • Fmoc-3-methyl-L-homophenylalanine
  • Fmoc-N-methyl-L-leucine

Comparison

N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is unique due to the presence of both a methyl group and a chlorine atom on the homophenylalanine backbone. This combination of functional groups can influence its reactivity and the properties of the resulting peptides. Compared to similar compounds, it offers distinct advantages in terms of steric and electronic effects, which can be leveraged in the design of specific peptides and proteins.

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid

InChI

InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)14-13-17-7-6-8-18(27)15-17)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,29,30)

InChI Key

QXJMWPHIYLKJFP-UHFFFAOYSA-N

Canonical SMILES

CN(C(CCC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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